molecular formula C14H11Cl2NO3 B1452419 METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE CAS No. 946426-88-6

METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE

Cat. No.: B1452419
CAS No.: 946426-88-6
M. Wt: 312.1 g/mol
InChI Key: IPBRHVDRTRBACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE is a compound of significant interest in medicinal chemistry. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities and therapeutic potential .

Preparation Methods

The synthesis of methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate typically involves multiple steps. One common method includes the formation of an oxime, followed by chlorination and cycloaddition reactions . These steps can be carried out in continuous flow mode to improve efficiency and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic N-Cl sources for chlorination and electron-rich olefins or alkynes for cycloaddition . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Properties

IUPAC Name

methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-19-14(18)11-12(17-20-13(11)7-5-6-7)10-8(15)3-2-4-9(10)16/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBRHVDRTRBACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697891
Record name Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946426-88-6
Record name Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triethylamine (1.82 L, 12.84 mol) is added to 3-cyclopropyl-3-oxo-propionic acid methyl ester (913 g, 6.42 mol) and the mixture is stirred at room temperature for 30 minutes. Then, the mixture is cooled to about 10° C. and a suspension of 2,6-dichloro-benzaldehyde chloro-oxime (1440.9 g, 6.42 mol) in EtOH (3.2 L) is added slowly (the internal temperature does not exceed 24° C.). After the addition, the reaction is stirred overnight at room temperature. The reaction is diluted with EtOAc (5.3 L) and washed with water (1.7 L). The layers are separated and the aqueous layer is extracted with EtOAc (3 L). The combined organics are washed with brine, dried over Na2SO4 (anhyd), filtered and concentrated to about 10% of its total volume. The precipitate formed is filtered, triturated with ether (2 L) and dried under vacuum to obtain title compound as a (1275.36 g, 64% yield) as a white solid. MS (m/e): 312 (M+1).
Quantity
1.82 L
Type
reactant
Reaction Step One
Quantity
913 g
Type
reactant
Reaction Step One
Name
2,6-dichloro-benzaldehyde chloro-oxime
Quantity
1440.9 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 L
Type
solvent
Reaction Step Two
Name
Quantity
5.3 L
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.